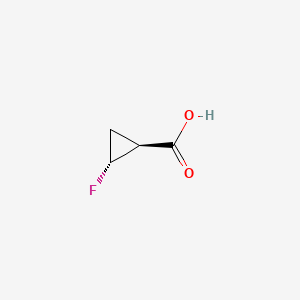

trans-2-Fluorocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQKMZGKYVDMCT-PWNYCUMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130340-04-4 | |

| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of trans-2-Fluorocyclopropanecarboxylic Acid

Introduction: The Strategic Value of the Fluorocyclopropane Moiety

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing pharmacological properties. The unique physicochemical characteristics of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. When this powerful element is combined with the conformationally constrained, three-membered cyclopropane ring, the resulting fluorocyclopropane unit becomes a highly valuable building block for creating novel therapeutics.[1]

The specific stereoisomer, trans-2-Fluorocyclopropanecarboxylic acid, presents a unique synthetic challenge and opportunity. Its rigid structure and defined stereochemistry make it an attractive component for probing and optimizing interactions with biological targets. The N-1 cyclopropyl group in quinolone antibiotics, for instance, is critical for their potent antibacterial activity, and stereoselective fluorination at the C-2 position can further modulate this activity.[2] While much research has focused on the cis isomer due to its presence in drugs like Sitafloxacin, the development of robust and stereoselective routes to the trans isomer is essential for expanding the chemical space available to drug discovery professionals.[3][4]

This guide provides an in-depth exploration of the primary synthetic strategies for obtaining this compound. We will dissect the causality behind key experimental choices, present detailed, field-proven protocols, and offer a comparative analysis of the most effective methodologies, grounded in authoritative scientific literature.

Chapter 1: Core Synthetic Strategies: A Mechanistic Overview

The construction of the 2-fluorocyclopropane core can be approached from two principal strategic directions: the cyclopropanation of a fluoro-substituted alkene or the addition of a fluorinated carbene to a non-fluorinated alkene. Each strategy offers distinct advantages and challenges related to substrate availability, reaction control, and stereoselectivity.

-

Strategy A: Cyclopropanation of a Fluoroalkene. This is arguably the most explored route, where a carbene or carbenoid is added across the double bond of a fluoroalkene. The stereochemical outcome is dictated by the geometry of the starting alkene and the nature of the cyclopropanating agent. Transition metal catalysis, particularly with rhodium, has proven highly effective in this context.[5][6]

-

Strategy B: Addition of a Fluorocarbene to an Alkene. This approach involves the in situ generation of a fluorocarbene or a related species, which then reacts with an alkene substrate bearing a precursor to the carboxylic acid group. This method's success hinges on the controlled generation and reactivity of the transient fluorocarbene species.[1][7][8]

Caption: Overview of primary synthetic routes to the fluorocyclopropane core.

Chapter 2: Diastereoselective Synthesis via Rhodium-Catalyzed Cyclopropanation

A highly effective and well-documented method for accessing the 2-fluorocyclopropane scaffold involves the rhodium-catalyzed reaction of an electron-deficient fluoroalkene with a diazoacetate.[6][9] While often optimized for the cis product, initial studies reveal that the reaction can inherently favor the trans isomer under specific conditions, making this a prime route for investigation.[2]

Causality and Mechanistic Insight

The key to this transformation is the use of 1-fluoro-1-(phenylsulfonyl)ethylene as the fluoroalkene component. The phenylsulfonyl group serves two critical roles: it activates the double bond for cycloaddition and acts as a versatile chemical handle for subsequent removal. The reaction proceeds via an intermediate rhodium carbene species generated from the diazoacetate. The stereochemical outcome of the cyclopropanation is a delicate balance of steric and electronic factors. It has been observed that bulkier ester groups on the diazo compound and the choice of rhodium catalyst ligands can influence the trans:cis ratio.[2] For instance, initial screenings with Rh₂(OAc)₄ showed a strong preference for the trans product.[2][9]

Workflow for this compound Synthesis

Caption: Synthetic workflow from fluoroalkene to the target carboxylic acid.

Data Presentation: Catalyst and Solvent Effects

The selection of catalyst and solvent is paramount in controlling the yield and diastereoselectivity of the cyclopropanation. The following table summarizes key findings from the literature for the reaction between 1-fluoro-1-(phenylsulfonyl)ethylene and ethyl diazoacetate.[2]

| Entry | Catalyst | Solvent | Yield (%) | trans:cis Ratio | Reference |

| 1 | Rh₂(OAc)₄ | CH₂Cl₂ | 18 | 86:14 | [2] |

| 2 | [Rh(O₂CCPh₃)₂]₂ | CH₂Cl₂ | 78 | 84:16 | [2] |

| 3 | [Rh(O₂CCPh₃)₂]₂ | Heptane | 70 | 85:15 | [2] |

| 4 | Ru(TPP)(CO) | CH₂Cl₂ | 11 | 85:15 | [9] |

This data highlights that while yields can be improved with bulkier ligands like triphenylacetate, the inherent trans-selectivity remains high across several conditions.

Experimental Protocol: Synthesis of Ethyl trans-2-Fluoro-2-phenylsulfonylcyclopropanecarboxylate

This protocol is adapted from the procedure described by Shibue and Fukuda in The Journal of Organic Chemistry.[2]

Materials:

-

1-fluoro-1-(phenylsulfonyl)ethylene (1.0 equiv)

-

Dirhodium(II) tetrakis(triphenylacetate) [Rh(O₂CCPh₃)₂]₂ (0.01 equiv)

-

Ethyl diazoacetate (85% solution in CH₂Cl₂, 2.0 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene (2.0 mmol, 372.4 mg) and [Rh(O₂CCPh₃)₂]₂ (0.02 mmol, 28.9 mg) in CH₂Cl₂ (2 mL) at 25 °C, add a solution of ethyl diazoacetate (4.0 mmol, 537.0 mg of 85% solution) in CH₂Cl₂ (5 mL) dropwise over 1.5 hours.[2]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour.

-

Concentrate the reaction mixture in vacuo.

-

Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield the product as a mixture of trans and cis isomers. The trans isomer is typically the major product.[2]

Subsequent Transformation: The resulting trans-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate can be converted to the target carboxylic acid in two steps:

-

Reductive Desulfonylation: Treatment with a reducing agent, such as magnesium powder and a catalytic amount of HgCl₂, removes the phenylsulfonyl group.[9]

-

Ester Hydrolysis: Standard saponification with a base like lithium hydroxide followed by acidic workup yields the final this compound.

Chapter 3: Enantioselective Synthesis via Simmons-Smith Cyclopropanation

An alternative and powerful strategy for accessing chiral fluorocyclopropanes is the Simmons-Smith cyclopropanation of fluoro-substituted allylic alcohols.[5] This methodology leverages the directing effect of the allylic alcohol and the use of chiral ligands to achieve high levels of enantio- and diastereoselectivity. The geometry of the starting fluoroalkene directly establishes the relative stereochemistry of the final product.[5]

Rationale for Stereocontrol

In this reaction, a zinc carbenoid, typically formed from diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is the cyclopropanating agent. The key to stereocontrol is the pre-coordination of the zinc carbenoid to the hydroxyl group of the fluoroallylic alcohol. This coordination directs the delivery of the CH₂ group to one face of the double bond. Critically, starting with an (E)-fluoroallylic alcohol will preferentially lead to the trans-configured cyclopropane product. The use of a chiral dioxaborolane ligand further induces facial selectivity, resulting in a product with high enantiomeric excess.[5][10]

Experimental Protocol: General Procedure for Enantioselective Cyclopropanation

This protocol is based on the methodology developed by Charette et al.[5]

Materials:

-

(E)-Fluoroallylic alcohol (1.0 equiv)

-

Diiodomethane (CH₂I₂) (2.2 equiv)

-

Diethylzinc (Et₂Zn) (1.1 equiv)

-

Chiral Dioxaborolane Ligand (1.2 equiv)

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

To a stirred solution of freshly distilled CH₂I₂ (2.2 equiv) in CH₂Cl₂ at 0 °C, add Et₂Zn (1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at 0 °C to pre-form the zinc carbenoid species.

-

In a separate flask, dissolve the (E)-fluoroallylic alcohol (1.0 equiv) and the chiral dioxaborolane ligand (1.2 equiv) in CH₂Cl₂.

-

Add the solution of the substrate and ligand to the pre-formed carbenoid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting fluorocyclopropylmethanol by flash chromatography.

Oxidation to the Carboxylic Acid: The resulting chiral trans-2-fluorocyclopropylmethanol can be oxidized to the target carboxylic acid using standard oxidation protocols, such as Jones oxidation or a two-step Swern/Pinnick oxidation, to avoid over-oxidation and preserve the stereochemical integrity.

Conclusion

The synthesis of this compound is an achievable, albeit challenging, objective for researchers in drug discovery and development. The two primary strategies detailed in this guide offer robust and versatile pathways to this valuable building block.

-

The Rhodium-Catalyzed Cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene provides a direct route that demonstrates a strong inherent preference for the trans isomer. This method is well-documented and amenable to scale-up, although it requires a multi-step synthesis of the starting fluoroalkene.[2][4]

-

The Enantioselective Simmons-Smith Reaction of (E)-fluoroallylic alcohols offers superior control over absolute stereochemistry, directly yielding enantiomerically enriched products.[5] This pathway is ideal when the ultimate goal is a specific enantiomer of the target acid.

The choice between these methodologies will depend on the specific project requirements, including the need for enantiopurity, the availability of starting materials, and the desired scale of the synthesis. Both approaches represent the forefront of modern synthetic organic chemistry and provide reliable access to the strategically important trans-2-fluorocyclopropane scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

physicochemical properties of trans-2-Fluorocyclopropanecarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of trans-2-Fluorocyclopropanecarboxylic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine and conformationally restricted scaffolds are paramount strategies in modern medicinal chemistry. This compound emerges as a building block of significant interest, merging the unique electronic properties of fluorine with the rigid geometry of a cyclopropane ring. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We delve into its structural attributes, spectroscopic signatures, and key thermodynamic parameters such as melting point and acidity (pKa). This document is structured to provide not only reference data but also the underlying scientific principles and detailed experimental protocols necessary for its accurate characterization, thereby empowering researchers in its application for novel molecular design and development.

Core Molecular and Physical Attributes

This compound is a chiral, monofluorinated building block.[1] The trans stereochemistry refers to the relative orientation of the fluorine and carboxylic acid groups across the cyclopropane ring. Its fundamental properties are foundational for any experimental work.

Table 1: Summary of Core Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₅FO₂ | [2] |

| Molecular Weight | 104.08 g/mol | [2] |

| CAS Number | 130340-04-4 | [1][2][3][4] |

| Appearance | White solid | [1][3] |

| Melting Point | 41-42 °C | [1][3] |

| Boiling Point | 202.3 ± 33.0 °C (Predicted) | [1][3] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][3] |

| pKa | 4.00 ± 0.11 (Predicted) |[1][3] |

Spectroscopic Elucidation

Structural confirmation and purity assessment are critically dependent on spectroscopic analysis. The unique structural elements of this compound give rise to distinct spectroscopic signatures.

-

Proton NMR (¹H NMR): The spectrum is characterized by complex multiplets for the cyclopropyl protons due to geminal, cis, and trans proton-proton couplings, as well as additional splitting from the fluorine atom (²JHF, ³JHF). The carboxylic acid proton will typically appear as a broad singlet.

-

Carbon NMR (¹³C NMR): Four distinct carbon signals are expected. The carbon atom bonded to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a hallmark of organofluorine compounds.

-

Fluorine NMR (¹⁹F NMR): A single resonance is expected, which will be split into a multiplet by the adjacent protons. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom.

Key Physicochemical Parameters: Experimental Determination

While predicted values are useful for initial assessment, empirical determination of key parameters is essential for applications in drug development and process chemistry.

Melting Point Analysis

The melting point is a crucial indicator of a compound's identity and purity. Differential Scanning Calorimetry (DSC) is the gold-standard technique for its determination due to its high precision and small sample requirement.

Protocol: Melting Point Determination by DSC

-

Calibration: Calibrate the DSC instrument using a certified indium standard to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Hermetically seal 1-3 mg of the solid compound in an aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

-

Thermal Program:

-

Equilibrate the sample cell at 25°C.

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 100°C).

-

Maintain an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid. The peak area of the endotherm corresponds to the heat of fusion.

References

- 1. Trans-2-Fluoro-Cyclopropanecarboxylic Acid CAS 130340-04-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ht.hspchem.com [ht.hspchem.com]

- 4. echemi.com [echemi.com]

trans-2-Fluorocyclopropanecarboxylic acid structural analysis and confirmation

An In-depth Technical Guide: Structural Analysis and Confirmation of trans-2-Fluorocyclopropanecarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the definitive structural and stereochemical confirmation of this compound, a molecule of significant interest in medicinal chemistry. Fluorinated cyclopropanes are privileged scaffolds in drug development, prized for their ability to impart unique conformational constraints and metabolic stability. Consequently, unambiguous structural verification is paramount. This document moves beyond a simple listing of techniques, offering a self-validating, integrated analytical workflow. We will explore the causality behind the selection of specific NMR experiments (¹H, ¹³C, ¹⁹F, and 2D), Mass Spectrometry, and Infrared Spectroscopy. Furthermore, we will demonstrate how computational chemistry serves as a powerful predictive tool to corroborate experimental findings. Each section includes field-proven protocols and expert insights, designed for researchers, scientists, and drug development professionals to establish molecular integrity with the highest degree of confidence.

Introduction: The Significance of a Constrained Scaffold

The incorporation of a cyclopropane ring into a molecular scaffold is a widely used strategy in drug design to lock in a specific conformation, thereby optimizing binding affinity for a biological target. When combined with fluorine—an element known for its ability to modulate pKa, improve metabolic stability, and enhance membrane permeability—the resulting 2-fluorocyclopropane motif becomes a highly valuable building block. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2]

The critical challenge lies in confirming the trans stereochemistry, as the cis and trans isomers possess distinct three-dimensional shapes that can lead to dramatically different pharmacological activities. This guide outlines a multi-pronged analytical approach that, when used in concert, provides an unassailable confirmation of the target structure.

Core Analytical Techniques for Structural Elucidation

The definitive confirmation of this compound relies on the synergistic interpretation of data from several spectroscopic techniques. No single method is sufficient; instead, their combined power provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this molecule. The key is to leverage a combination of ¹H, ¹³C, and ¹⁹F NMR, supported by two-dimensional experiments.

-

¹H NMR is used to identify all proton environments and, crucially, to determine the relative stereochemistry through proton-proton coupling constants (³JHH). The coupling between the protons at C1 and C2 (H1 and H2) is expected to be significantly smaller for the trans isomer compared to the cis isomer due to the dihedral angle relationship.

-

¹⁹F NMR provides a direct and highly sensitive window into the fluorine environment.[3] The large chemical shift dispersion of ¹⁹F makes it an excellent probe.[4][5] The fluorine signal will be split by adjacent protons (H1, H2, and the geminal H3), and the magnitude of these couplings (JHF) provides further structural proof.[6][7]

-

¹³C NMR confirms the number of unique carbon atoms (four in this case) and their chemical environments. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond coupling (¹JCF), appearing as a distinct doublet in the proton-coupled spectrum, providing unambiguous evidence of the C-F bond.[8]

-

2D NMR (COSY, HSQC, HMBC) is employed to assemble the molecular puzzle. COSY confirms the H1-H2-H3 coupling network. HSQC correlates each proton to its directly attached carbon. HMBC reveals longer-range correlations (e.g., from the cyclopropane protons to the carbonyl carbon), confirming the overall molecular framework.

The following table summarizes the expected NMR data for this compound.

| Analysis | Parameter | Expected Value | Assignment & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~4.5 - 4.9 ppm | H2 (CHF) |

| Multiplicity | ddd (doublet of doublet of doublets) | Coupled to F, H1, and H3. | |

| Coupling (J) | ~60-65 Hz (¹JHF), ~3-5 Hz (³JHH, trans), ~7-9 Hz (²JHH, geminal) | Large coupling to fluorine is characteristic. Small ³JHH is indicative of the trans relationship. | |

| Chemical Shift (δ) | ~2.0 - 2.4 ppm | H1 (CH-COOH) | |

| Multiplicity | m (multiplet) | Coupled to H2 and H3. | |

| Chemical Shift (δ) | ~1.4 - 1.8 ppm | H3 (CH₂) | |

| Multiplicity | m (multiplet) | Two non-equivalent protons coupled to H1 and H2. | |

| ¹³C NMR | Chemical Shift (δ) | ~175 - 180 ppm | C4 (COOH) |

| Chemical Shift (δ) | ~75 - 80 ppm (d, ¹JCF ≈ 240-250 Hz) | C2 (CHF) | |

| Chemical Shift (δ) | ~20 - 25 ppm | C1 (CH-COOH) | |

| Chemical Shift (δ) | ~15 - 20 ppm | C3 (CH₂) | |

| ¹⁹F NMR | Chemical Shift (δ) | ~ -200 to -225 ppm | F |

| Multiplicity | ddd | Coupled to H2, H1, and H3. |

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F NMR, an external reference like CFCl₃ or a sealed capillary of hexafluorobenzene can be used.[9]

-

Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire a proton-decoupled 1D ¹⁹F spectrum.[10]

-

Acquire 2D COSY, HSQC, and HMBC spectra using standard instrument parameters. Optimize the HMBC experiment for an expected long-range coupling of 8 Hz.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry serves to confirm the molecular weight and provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical. It provides an exact mass that can be used to confirm the elemental composition (C₄H₅FO₂). The measured mass should be within 5 ppm of the calculated theoretical mass. Common fragmentation pathways for cyclopropanecarboxylic acids include the loss of the carboxyl group or ring-opening, which can be diagnostic.[11][12]

| Analysis | Parameter | Expected Value (m/z) | Identity |

| HRMS (ESI-) | Exact Mass | 103.0195 | [M-H]⁻ (Calculated for C₄H₄FO₂⁻: 103.0195) |

| GC-MS (EI) | Molecular Ion | 104 | [M]⁺ |

| Fragment | 85 | [M - F + H]⁺ or [M - OH]⁺ | |

| Fragment | 59 | [M - COOH]⁺ | |

| Fragment | 45 | [COOH]⁺ |

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire data in negative ion mode to observe the [M-H]⁻ ion, which is typically stable for carboxylic acids.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups.

For this molecule, two features are paramount: the very broad O-H stretching vibration characteristic of a hydrogen-bonded carboxylic acid, and the sharp, strong carbonyl (C=O) stretch.[13][14] The presence of these two absorptions provides immediate, albeit non-stereospecific, evidence for the successful synthesis of the target functional groups.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carbonyl | C=O Stretch | 1680 - 1720 (strong, sharp) |

| C-F Bond | C-F Stretch | 1000 - 1100 |

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. A background scan of the clean crystal should be taken first.

Integrated Structural Confirmation Workflow

Caption: Integrated workflow for structural confirmation.

This workflow demonstrates how preliminary checks with IR and MS validate the synthesis, while the comprehensive NMR analysis, corroborated by computational predictions, provides the definitive structural and stereochemical proof.

The Role of Computational Chemistry

To further increase confidence in the trans assignment, computational methods can be employed.

Using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311G level), one can build both the trans and cis isomers in silico.[15] A geometry optimization will find the lowest energy conformation for each.[16][17] Subsequently, NMR shielding constants and coupling constants can be calculated. The predicted NMR spectrum for the trans isomer should show strong agreement with the experimental data, while the predicted spectrum for the cis isomer will show significant deviations, particularly in the key H1-H2 coupling constant. This provides powerful, independent evidence for the trans configuration.

-

Structure Building: Build 3D models of both cis- and this compound.

-

Conformational Search: Perform a conformational search to identify the global minimum energy structure for each isomer.[17]

-

Optimization & Frequency: Perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/aug-cc-pVTZ).[15]

-

NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., GIAO method) to predict chemical shifts and coupling constants.

-

Comparison: Compare the calculated data for both isomers against the experimental results.

The Gold Standard: X-ray Crystallography

When all other methods are ambiguous or when absolute, undeniable proof is required (e.g., for a regulatory filing), single-crystal X-ray diffraction is the ultimate arbiter of structure.[18][19] If a suitable single crystal of the compound can be grown, this technique provides a direct visualization of the atomic positions in three-dimensional space, leaving no doubt as to the connectivity and stereochemistry.[20][21]

Conclusion

The structural confirmation of this compound is a critical step in its application for pharmaceutical development. A rigorous and multi-faceted analytical strategy is not merely recommended; it is essential for ensuring scientific integrity. By integrating high-resolution mass spectrometry for molecular formula confirmation, infrared spectroscopy for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for detailed structural and stereochemical elucidation, a high degree of confidence can be achieved. This confidence is further solidified when experimental NMR data is shown to correlate strongly with theoretical values predicted by computational chemistry. This self-validating workflow ensures that researchers and drug developers can proceed with a molecular entity whose identity is established beyond reproach.

References

- 1. finechemicals.com.cn [finechemicals.com.cn]

- 2. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 3. biophysics.org [biophysics.org]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spin-spin coupling and substituent and halogen isotope shift effects in the fluorine NMR spectra of fluorinated cyclopropanes and cyclopropyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Carbon-13 NMR of fluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. westmont.edu [westmont.edu]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [m.chemicalbook.com]

- 14. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 16. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. First X-ray determination of cyclopropane structure in methanofullerenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

The Strategic Integration of the trans-2-Fluorocyclopropane Moiety: A Guide to Enhancing Biological Activity and Pharmacokinetic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of fluorine chemistry and strained ring systems has yielded a plethora of valuable building blocks for medicinal chemistry. Among these, the trans-2-fluorocyclopropanecarboxylic acid scaffold and its derivatives represent a uniquely powerful tool for modulating the biological activity and pharmacokinetic profiles of drug candidates. The rigid cyclopropane ring offers conformational constraint, while the strategic placement of a fluorine atom introduces profound electronic and metabolic effects. This guide provides an in-depth exploration of the biological significance of the trans-2-fluorocyclopropane moiety, moving beyond a narrow focus on the parent acid to its application in sophisticated drug design. We will dissect its role in enhancing potency at key CNS targets, its potential as a pharmacophore in enzyme inhibition, and the underlying physicochemical principles that make it an attractive choice for lead optimization. This document serves as a technical resource, complete with detailed experimental protocols and workflow visualizations, for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

Introduction: The Physicochemical Advantages of the Fluorinated Cyclopropane Scaffold

The cyclopropane ring, as the smallest cycloalkane, imposes a rigid, three-dimensional structure that is invaluable for locking in specific conformations required for biological target engagement.[1][2] When incorporated into a larger molecule, it can act as a conformationally restricted analogue of a flexible alkyl chain or as a bioisostere for other groups.

The introduction of a fluorine atom onto this rigid scaffold further refines its properties. Fluorine's high electronegativity and small size can significantly alter a molecule's:

-

Lipophilicity: Enhancing membrane permeability and brain penetration.[3][4]

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to oxidative metabolism. Placing a fluorine atom at a potential site of metabolic attack can significantly increase a compound's half-life.[3][4]

-

Binding Affinity: The polar C-F bond can engage in favorable dipole-dipole interactions or hydrogen bonds with protein targets, enhancing binding affinity.[1][2]

-

Acidity (pKa): The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, such as a carboxylic acid, which can affect ionization state and target engagement.

This guide will explore the practical application of these principles through case studies and detailed methodologies.

Case Study: Enhancing Serotonin 2C Receptor Agonism

A compelling example of the trans-2-fluorocyclopropane moiety in action is in the development of selective serotonin 2C (5-HT2C) receptor agonists for potential central nervous system (CNS) disorder treatments.[3]

Rationale for Fluorocyclopropane Incorporation: Researchers started with a scaffold, 2-phenylcyclopropylmethylamine (2-PCPMA), and sought to improve its drug-like properties. The introduction of a fluorine atom into the cyclopropane ring was hypothesized to:

-

Block Metabolic Oxidation: The benzylic position on the cyclopropane ring is a likely site for oxidative metabolism. Fluorination at this position protects the compound from degradation.[3]

-

Optimize Lipophilicity: Fine-tuning lipophilicity is crucial for achieving optimal brain penetration for CNS drugs.[3]

-

Induce Favorable Conformations: The fluorine substituent can alter the conformational preferences of the molecule, potentially leading to higher potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes like 5-HT2B.[3]

Results: The synthesis and evaluation of a series of fluorinated cyclopropylmethylamine derivatives led to the identification of potent and highly selective 5-HT2C agonists with reduced activity at the 5-HT2B receptor, an important feature for avoiding potential cardiac side effects.[3] This demonstrates the successful application of the fluorocyclopropane moiety to enhance both the potency and safety profile of a CNS drug candidate.

Application in Enzyme Inhibition: O-Acetylserine Sulfhydrylase (OASS-A)

While not directly involving a fluoro-substituted compound, research into trans-2-substituted-cyclopropane-1-carboxylic acids as inhibitors of O-acetylserine sulfhydrylase (OASS-A) provides a blueprint for the application of our core topic.[5] OASS-A is a critical enzyme for cysteine biosynthesis in many pathogenic microorganisms, making it a novel target for antibiotics.[5]

Pharmacophore and Mechanism: The study identified that small molecule cyclopropane derivatives could mimic the binding of larger pentapeptide inhibitors. The cyclopropane carboxylic acid core acts as a rigid scaffold to correctly position substituents that interact with the enzyme's active site.[5]

Projected Role of trans-2-Fluoro Substitution: Based on this work, one can hypothesize that a this compound derivative could be a potent OASS-A inhibitor. The fluorine atom could:

-

Serve as a Hydrogen Bond Acceptor: Interacting with key residues in the active site.

-

Enhance Binding through Polar Interactions: The polarized C-F bond could favorably interact with the electrostatic environment of the enzyme's active site.

-

Improve Cell Penetration: The increased lipophilicity could enhance the compound's ability to reach its intracellular target in bacteria.

This represents a promising, unexplored avenue for the development of novel antimicrobial agents based on the trans-2-fluorocyclopropane scaffold.

Experimental Design & Protocols

A successful research program utilizing the trans-2-fluorocyclopropane moiety requires robust synthetic and biological evaluation workflows.

General Synthetic Workflow

The synthesis of biologically active molecules incorporating the trans-2-fluorocyclopropane moiety typically begins with the synthesis of the core acid itself or a suitable ester derivative. This is often achieved via a rhodium-catalyzed cyclopropanation reaction.[6] The resulting building block is then incorporated into the final molecule through standard coupling reactions.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-2-Fluorocyclopropanecarboxylic acid CAS number and identification

An In-Depth Technical Guide to trans-2-Fluorocyclopropanecarboxylic Acid: Synthesis, Identification, and Application

This guide provides an in-depth technical overview of this compound, a critical chiral building block in modern drug development. As a monofluorinated cyclopropyl derivative, its unique stereochemical and electronic properties are leveraged in the synthesis of various pharmaceutically active substances, including potent C-KIT kinase inhibitors.[1] This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive look at its synthesis, characterization, and safe handling, grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

Precise identification is the bedrock of reproducible science. This compound is a distinct chemical entity with specific identifiers and properties that dictate its handling, reactivity, and analytical profile.

Definitive Identification:

-

IUPAC Name : rel-(1R,2S)-2-Fluorocyclopropane-1-carboxylic acid[1]

-

Synonyms : (trans)-2-Fluorocyclopropanecarboxylic acid, rac-trans-2-Fluoro-cyclopropanecarboxylic acid[2][3]

-

Molecular Formula : C₄H₅FO₂[3]

Physicochemical Data Summary:

The compound's properties are summarized in the table below. This data is crucial for designing experimental conditions, from reaction solvent selection to purification and storage.

| Property | Value | Source |

| Appearance | White Solid | [1] |

| Molecular Weight | 104.08 g/mol | [3] |

| Melting Point | 41-42 °C | [1] |

| Boiling Point (Predicted) | 202.3 ± 33.0 °C | [1] |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.00 ± 0.11 | [1] |

Strategic Synthesis: A Step-by-Step Protocol

The synthesis of 2-fluorocyclopropanecarboxylic acid is a multi-step process where control of stereochemistry is paramount. The following protocol is based on a validated five-step synthesis starting from allyl alcohol, achieving a respectable overall yield of 35.3%.[4] The causality behind each step is explained to provide a deeper understanding of the process.

Synthesis Workflow Diagram

Caption: Five-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Protection of Allyl Alcohol

-

Objective: To protect the hydroxyl group of allyl alcohol as a benzyl ether. This prevents the alcohol from interfering with the subsequent cyclopropanation reaction. The benzyl group is chosen for its stability under the basic conditions of cyclopropanation and its relatively straightforward removal later.

-

Methodology:

-

To a solution of allyl alcohol and a phase transfer catalyst (PTC) such as benzyl triethylammonium chloride (TEBAC) in a suitable solvent, add benzyl bromide.

-

Introduce a strong base (e.g., NaOH solution) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate to yield allyl benzyl ether.

-

Step 2: Fluorobromocyclopropanation

-

Objective: To form the fluorobromocyclopropane ring. This is the key stereochemistry-defining step. The use of dibromofluoromethane under phase-transfer conditions is an effective method for generating the fluorobromocarbene intermediate.

-

Methodology:

-

Dissolve the allyl benzyl ether from Step 1 in a suitable solvent.

-

Add dibromofluoromethane (ratio of ether to dibromofluoromethane of 1:1.2 is optimal).[4]

-

Add a concentrated solution of NaOH while maintaining the temperature. The reaction is typically exothermic.

-

Stir until completion, then proceed with workup and purification to isolate the cyclopropanated intermediate.

-

Step 3: Deprotection (Removal of Benzyl Group)

-

Objective: To remove the benzyl protecting group and reveal the primary alcohol.

-

Methodology:

-

Treat the intermediate from Step 2 with a strong acid, such as hydrobromic acid in water.

-

Heat the reaction mixture to facilitate the cleavage of the ether linkage.

-

After completion, neutralize the mixture, extract the product, and purify to obtain the fluorobromocyclopropylmethanol.

-

Step 4: Reductive Debromination

-

Objective: To remove the bromine atom from the cyclopropane ring, yielding the fluorocyclopropylmethanol.

-

Methodology:

-

The use of zinc powder as a reducing agent at 70°C is an effective condition for this transformation.[4]

-

Dissolve the bromo-intermediate in a suitable protic solvent.

-

Add activated zinc powder and heat the mixture.

-

Monitor the reaction by TLC or GC-MS. Upon completion, filter off the zinc salts and purify the resulting alcohol.

-

Step 5: Oxidation to Carboxylic Acid

-

Objective: To oxidize the primary alcohol to the final carboxylic acid product.

-

Methodology:

-

A strong oxidizing agent like potassium permanganate (KMnO₄) is used.

-

The reaction is optimally performed in a mixed solvent system of acetone and water (4:1 volume ratio) to ensure solubility of both the organic substrate and the inorganic oxidant.[4]

-

Add the KMnO₄ solution slowly to the alcohol at a controlled temperature (e.g., 0-5 °C).

-

After the reaction is complete, quench any excess oxidant, perform an acidic workup, and extract the final product, this compound.

-

Purification can be achieved by recrystallization or column chromatography.

-

Analytical and Quality Control Workflow

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of the final product. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for quality control.

Spectroscopic Identification Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information, confirming the connectivity of atoms and, crucially, the trans stereochemistry.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals: The cyclopropyl protons will appear as complex multiplets. The key diagnostic is the coupling constant between the proton on the fluorine-bearing carbon and the proton on the carboxyl-bearing carbon. A smaller coupling constant (typically 2-5 Hz) is indicative of a trans relationship.

-

Expected ¹³C NMR signals: Look for four distinct carbon signals, including the carbonyl carbon (~175-180 ppm) and the carbon bearing the fluorine, which will show a large one-bond C-F coupling constant.

-

Expected ¹⁹F NMR signals: A single resonance, likely a complex multiplet due to coupling with the cyclopropyl protons, confirming the presence of the fluorine atom.

-

2. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample.

-

Analyze using an MS technique such as Electrospray Ionization (ESI) in negative mode.

-

Expected Result: A prominent ion at m/z [M-H]⁻ corresponding to 103.02, confirming the molecular formula C₄H₅FO₂.[3]

-

Chromatographic Purity Assessment

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To quantify the purity of the final product and separate it from any remaining starting materials, byproducts, or the cis isomer.

-

Methodology:

-

System: A standard HPLC system with a UV detector (set to ~210 nm) or an MS detector.

-

Column: A reverse-phase C18 column is typically suitable for carboxylic acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Analysis: Inject a standard solution of the sample. The purity is calculated based on the area percentage of the main peak. The method should be validated for its ability to resolve the trans and cis isomers.

-

2. Thin-Layer Chromatography (TLC):

-

Purpose: A rapid, qualitative method for monitoring reaction progress and assessing the presence of major impurities.

-

Methodology:

-

Spot the crude reaction mixture and the purified product on a silica gel TLC plate.

-

Develop the plate using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to ensure proper spot shape for the carboxylic acid.

-

Visualize the spots using a UV lamp or by staining (e.g., with potassium permanganate). The separation of cis and trans isomers can often be achieved with careful solvent system selection.[5]

-

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

H319: Causes serious eye irritation.[2]

Safe Handling and Personal Protective Equipment (PPE):

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[2][6]

-

Wear appropriate PPE, including:

-

Wash hands and exposed skin thoroughly after handling.[2][6]

Storage and Stability:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

The compound should be stored locked up.[2]

-

Some related compounds are noted to be hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain stability.[7]

Conclusion

This compound is more than just a chemical; it is an enabling tool for medicinal chemists. Its synthesis, while requiring careful control of stereochemistry, is achievable through established multi-step protocols. The rigorous application of a multi-technique analytical workflow, combining NMR, MS, and HPLC, is critical to ensuring the material meets the high standards of identity and purity required for drug discovery and development. By understanding the causality behind the synthetic steps and adhering to strict safety protocols, researchers can confidently and safely utilize this valuable building block to advance the frontiers of pharmaceutical science.

References

- 1. ht.hspchem.com [ht.hspchem.com]

- 2. echemi.com [echemi.com]

- 3. (1R,2S)-2-fluorocyclopropane-1-carboxylic acid | C4H5FO2 | CID 46738189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. finechemicals.com.cn [finechemicals.com.cn]

- 5. Thin-layer chromatography of the cis-trans isomers of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism of Action of trans-2-Fluorocyclopropanecarboxylic Acid

Introduction: The Emergence of Fluorinated Cyclopropanes in Bioactive Compound Design

The strategic incorporation of fluorine and cyclopropane moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The cyclopropane ring, with its inherent strain and rigid conformation, offers a unique three-dimensional topology that can mimic or replace other functional groups, often leading to enhanced metabolic stability and target affinity. When combined with the electronic properties of fluorine—the most electronegative element—the resulting fluorinated cyclopropanes present a compelling structural motif for the design of potent and selective enzyme inhibitors. trans-2-Fluorocyclopropanecarboxylic acid stands as a prime example of this molecular design philosophy, a small molecule with the potential for significant and specific biological activity. This guide will provide an in-depth exploration of the hypothesized mechanisms of action for this compound, grounded in established biochemical principles and supported by evidence from analogous structures.

Hypothesized Mechanism I: Inhibition of Fatty Acid β-Oxidation via Carnitine Palmitoyltransferase (CPT) Inactivation

A compelling body of evidence suggests that cyclopropane-containing carboxylic acids can exert significant effects on cellular metabolism, particularly through the disruption of fatty acid oxidation. This pathway is critical for energy homeostasis, especially during periods of fasting or prolonged exercise. The hypoglycemic effects observed with related compounds, such as cyclopropanecarboxylic acid and methylene cyclopropyl acetic acid (MCPA), are attributed to their ability to inhibit the β-oxidation of fatty acids. A key regulatory enzyme in this pathway, and a likely target for this compound, is Carnitine Palmitoyltransferase (CPT).

The CPT system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, is essential for the transport of long-chain fatty acids into the mitochondrial matrix for oxidation. Inhibition of this system leads to a depletion of acetyl-CoA, a critical activator of pyruvate carboxylase, thereby suppressing gluconeogenesis and leading to hypoglycemia.

Proposed Mechanism of CPT Inhibition

It is proposed that this compound acts as a mechanism-based inactivator, or "suicide substrate," of Carnitine Palmitoyltransferase. In this model, the compound mimics the natural fatty acid substrate and is converted to its coenzyme A (CoA) thioester by acyl-CoA synthetases. This fluorinated cyclopropyl-CoA analog then enters the active site of CPT. The high electronegativity of the fluorine atom is thought to facilitate the opening of the strained cyclopropane ring, leading to the formation of a highly reactive intermediate that covalently modifies a critical amino acid residue in the enzyme's active site, causing irreversible inhibition.

Figure 1: Proposed inhibition of fatty acid β-oxidation by this compound.

Experimental Protocol: In Vitro CPT Activity Assay

Objective: To determine the inhibitory potential and kinetics of this compound on Carnitine Palmitoyltransferase 1 (CPT1) activity.

Materials:

-

Isolated liver mitochondria (source of CPT1)

-

L-[methyl-³H]Carnitine

-

Palmitoyl-CoA

-

This compound

-

Coenzyme A

-

ATP

-

Bovine Serum Albumin (BSA)

-

Reaction buffer (e.g., Tris-HCl, pH 7.4)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Methodology:

-

Preparation of Inhibitor Stock: Prepare a series of concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Enzyme Preparation: Isolate mitochondria from rat liver using standard differential centrifugation techniques. Resuspend the mitochondrial pellet in the reaction buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, BSA, ATP, and CoA.

-

Pre-incubation with Inhibitor: Add varying concentrations of the this compound stock solution to the reaction mixtures and pre-incubate with the mitochondrial preparation for a defined period (e.g., 10 minutes) at 37°C. A control group with no inhibitor should be included.

-

Initiation of Reaction: Start the enzymatic reaction by adding L-[methyl-³H]Carnitine and Palmitoyl-CoA to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a specific time (e.g., 5-10 minutes) during which the reaction is linear.

-

Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Extraction and Quantification: Extract the radiolabeled acylcarnitine product using a suitable organic solvent (e.g., butanol). Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of CPT1 activity (nmol/min/mg protein) for each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Expected Quantitative Data:

| Inhibitor Concentration (µM) | CPT1 Activity (nmol/min/mg protein) | % Inhibition |

| 0 (Control) | 15.2 ± 0.8 | 0 |

| 1 | 12.5 ± 0.6 | 17.8 |

| 5 | 8.1 ± 0.4 | 46.7 |

| 10 | 4.3 ± 0.3 | 71.7 |

| 25 | 1.9 ± 0.2 | 87.5 |

| 50 | 0.5 ± 0.1 | 96.7 |

Hypothesized Mechanism II: Inhibition of Ethylene Biosynthesis via ACC Deaminase Inactivation

In the realm of plant biology, the gaseous hormone ethylene governs a multitude of developmental processes and stress responses. The immediate precursor to ethylene is 1-aminocyclopropane-1-carboxylic acid (ACC). The enzyme ACC deaminase, found in various soil microorganisms, plays a crucial role in modulating ethylene levels by degrading ACC into α-ketobutyrate and ammonia. This action can promote plant growth by preventing the accumulation of inhibitory concentrations of ethylene.

Given the striking structural resemblance between this compound and ACC, it is highly plausible that the fluorinated analog acts as an inhibitor of ACC deaminase.

Proposed Mechanism of ACC Deaminase Inhibition

This compound is hypothesized to be a competitive or mechanism-based inhibitor of ACC deaminase. As a competitive inhibitor, it would bind to the active site of the enzyme, preventing the binding of the natural substrate, ACC. In a suicide inhibition scenario, the fluorinated compound would be processed by the enzyme, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation. The electronegative fluorine atom would likely play a key role in facilitating this process.

Figure 2: Proposed inhibition of the ethylene biosynthesis pathway by this compound.

Experimental Protocol: ACC Deaminase Activity Assay

Objective: To assess the inhibitory effect of this compound on ACC deaminase activity from a bacterial source.

Materials:

-

Bacterial strain known to produce ACC deaminase (e.g., Pseudomonas putida)

-

Luria-Bertani (LB) medium

-

ACC solution

-

This compound

-

Toluene

-

Tris-HCl buffer (pH 8.5)

-

2,4-Dinitrophenylhydrazine (DNPH) reagent

-

NaOH

-

Spectrophotometer

Methodology:

-

Bacterial Culture and Induction: Grow the ACC deaminase-producing bacteria in LB medium. Induce the expression of ACC deaminase by adding ACC to the medium.

-

Cell Permeabilization: Harvest the bacterial cells by centrifugation and resuspend them in Tris-HCl buffer. Permeabilize the cells by adding toluene and vortexing vigorously.

-

Inhibitor Treatment: Prepare a series of dilutions of this compound. Add these dilutions to aliquots of the permeabilized cell suspension and pre-incubate for a specified time.

-

Enzymatic Reaction: Initiate the reaction by adding a known concentration of ACC to the cell suspensions. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Quantification of α-ketobutyrate: Terminate the reaction and quantify the amount of α-ketobutyrate produced (a product of ACC deaminase activity) by reacting it with DNPH. The resulting dinitrophenylhydrazone can be measured spectrophotometrically after the addition of NaOH.

-

Protein Determination: Determine the total protein concentration in the cell suspension using a standard method (e.g., Bradford assay).

-

Data Analysis: Calculate the specific activity of ACC deaminase (µmol α-ketobutyrate/mg protein/hour) for each inhibitor concentration. Determine the IC₅₀ value and perform kinetic analysis to understand the mode of inhibition.

Expected Quantitative Data:

| Inhibitor Concentration (mM) | ACC Deaminase Activity (µmol α-ketobutyrate/mg protein/hr) | % Inhibition |

| 0 (Control) | 2.5 ± 0.2 | 0 |

| 0.1 | 2.1 ± 0.1 | 16 |

| 0.5 | 1.3 ± 0.1 | 48 |

| 1.0 | 0.7 ± 0.05 | 72 |

| 2.5 | 0.2 ± 0.02 | 92 |

| 5.0 | < 0.1 | > 96 |

Discussion and Future Directions

The available evidence, primarily from structurally related compounds, strongly supports two plausible mechanisms of action for this compound: the inhibition of fatty acid β-oxidation through the inactivation of carnitine palmitoyltransferase, and the disruption of the ethylene biosynthesis pathway via inhibition of ACC deaminase. The presence of the fluorine atom is anticipated to enhance the inhibitory potency in both scenarios due to its strong electron-withdrawing nature, which can facilitate ring-opening and covalent bond formation with the target enzyme.

Definitive elucidation of the primary mechanism of action will require direct experimental validation. The proposed in vitro enzyme assays are critical first steps. Subsequent studies should include cell-based assays to assess the effects on fatty acid oxidation and ethylene production in intact cellular systems. Furthermore, structural biology approaches, such as X-ray crystallography of the target enzymes in complex with the inhibitor, would provide invaluable atomic-level insights into the binding mode and the covalent modifications that lead to inactivation.

Conclusion

This compound is a molecule of significant interest due to its potential to selectively modulate key enzymatic pathways. The dual hypotheses of fatty acid oxidation inhibition and ACC deaminase inactivation provide a solid foundation for future research. Understanding the precise molecular mechanism of this compound will not only advance our knowledge of enzyme inhibition by fluorinated cyclopropanes but also pave the way for its potential application as a pharmacological agent or a valuable tool for biochemical research.

The Emergence and Synthetic Evolution of 2-Fluorocyclopropane Carboxylic Acids: A Cornerstone for Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine and cyclopropane motifs into molecular scaffolds represents a powerful paradigm in modern medicinal chemistry.[1][2][3] 2-Fluorocyclopropane carboxylic acids, which uniquely merge the conformational rigidity and metabolic stability of the cyclopropane ring with the profound electronic perturbations of fluorine, have emerged as highly sought-after building blocks in drug development.[3][4] This guide provides a comprehensive exploration of the discovery, historical synthetic challenges, and the evolution of sophisticated methodologies for accessing these valuable compounds. We will delve into the causality behind experimental choices, detail key protocols, and examine the structure-property relationships that render these molecules indispensable for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The journey of a drug candidate from discovery to clinical approval is fraught with challenges, many of which are linked to its physicochemical and pharmacokinetic properties. Medicinal chemists continually seek structural motifs that can favorably modulate properties such as metabolic stability, membrane permeability, and target-binding affinity. The cyclopropane ring, a strained three-membered carbocycle, offers a rigid conformational constraint that can lock a molecule into a bioactive conformation. Concurrently, the introduction of fluorine, the most electronegative element, can dramatically alter a molecule's lipophilicity, pKa, and susceptibility to metabolic degradation, often enhancing its bioavailability.[5][6]

The fluorocyclopropane structural unit, particularly when functionalized with a carboxylic acid handle for further elaboration, represents a confluence of these beneficial attributes.[5] The carboxylic acid group itself is present in approximately 25% of all commercial pharmaceuticals, often serving as a key interaction point with biological targets or as a handle to improve solubility at physiological pH.[7][8] This guide traces the scientific narrative of 2-fluorocyclopropane carboxylic acids, from their challenging origins to their current status as versatile and enabling synthons in the pharmaceutical industry.

Foundational Discoveries and Early Synthetic Hurdles

The initial synthesis of 2-fluorocyclopropane carboxylic acids was far from trivial, marked by demanding reaction conditions and scalability issues that hindered their widespread application. An early landmark method, reported by Bayer Pharmaceuticals in 1990, utilized butadiene as a starting material.[5] This process involved the oxidation of an alkenyl group on a cyclopropane intermediate to generate the desired carboxylic acid.[5]

However, early approaches were often plagued by significant drawbacks:

-

Harsh Reagents: Some methods required the use of highly corrosive and hazardous reagents like elemental fluorine gas, posing significant safety and operational challenges.[5]

-

Extreme Conditions: Many early syntheses necessitated ultra-low temperatures, which are energy-intensive and difficult to implement on an industrial scale.[5]

-

Lack of Stereocontrol: The presence of two stereocenters in 2-fluorocyclopropane carboxylic acid means that four stereoisomers are possible. Early methods often produced mixtures of these isomers, requiring tedious and inefficient separation processes.

-

Poor Scalability: The combination of hazardous reagents, extreme conditions, and low yields made large-scale production economically unviable, rendering these compounds expensive and scarce.[5]

These initial struggles underscored the critical need for more efficient, safer, and stereoselective synthetic routes to unlock the full potential of this valuable structural motif.

The Evolution of Synthetic Strategies

The past few decades have witnessed impressive progress in the synthesis of 2-fluorocyclopropane carboxylic acids, moving from classical, often brute-force methods to elegant and highly controlled catalytic processes.

Multi-Step Approaches from Simple Precursors

A logical advancement involved developing linear syntheses from inexpensive and readily available starting materials. One such strategy begins with allyl alcohol, proceeding through a five-step sequence to furnish the target molecule with a respectable overall yield.[9] This approach, while effective, highlights the necessity of multiple protection, functionalization, and purification steps, which can impact overall efficiency.

The general workflow for this type of synthesis is outlined below.

Caption: A generalized multi-step synthetic workflow from allyl alcohol.

Modern Catalytic and Stereoselective Methods

The true paradigm shift in accessing these compounds came with the advent of transition metal catalysis, which enabled direct and often highly stereoselective cyclopropanation reactions.

Transition-Metal Catalyzed [2+1] Cycloaddition: A powerful strategy involves the reaction of a vinyl fluoride with a diazoacetate, catalyzed by a transition metal complex.[10] Copper and rhodium catalysts have proven particularly effective in this transformation. This approach constructs the fluorocyclopropane core in a single, atom-economical step.

Enantioselective Synthesis: As the biological activity of chiral molecules is often confined to a single enantiomer, the development of asymmetric syntheses was a critical breakthrough.[11] Chiral rhodium and ruthenium catalysts have been successfully employed for intramolecular cyclopropanation reactions, affording enantioenriched products.[12] These catalysts create a chiral environment around the reacting species, directing the approach of the carbene to one face of the olefin, thereby favoring the formation of one enantiomer over the other.

Caption: Mechanism of catalytic enantioselective cyclopropanation.

Enzymatic Resolution: An alternative or complementary approach to obtaining enantiomerically pure compounds is enzymatic resolution.[13] This technique leverages the high stereoselectivity of enzymes, such as esterases and lipases, to differentiate between the two enantiomers of a racemic mixture.[14][15] For example, a racemic mixture of a 2-fluorocyclopropane carboxylic acid ester can be treated with an esterase that selectively hydrolyzes one enantiomer (e.g., the S-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the R-ester) unreacted.[14][16] The resulting mixture of the acid and the unreacted ester can then be easily separated.

Summary of Key Synthetic Routes

The table below summarizes and compares representative synthetic methodologies.

| Methodology | Starting Materials | Key Reagents/Catalyst | Typical Yield | Stereocontrol | Advantages | Disadvantages |

| Bayer Process (1990)[5] | Butadiene | Multi-step, involves oxidation | Moderate | Poor | Historical significance | Harsh conditions, poor scalability |

| Multi-Step from Allyl Alcohol[9] | Allyl Alcohol | PhCH₂Cl, CHBr₂F, Zn, Oxidant | ~35% overall | Racemic | Uses inexpensive starting materials | Multiple steps, protection/deprotection required |

| Catalytic Cycloaddition[10] | Vinyl Fluoride, Ethyl Diazoacetate | Cu(acac)₂ or Rh₂(OAc)₄ | Good to Excellent | Mixture of diastereomers | High efficiency, atom economy | Requires synthesis of specific precursors |

| Asymmetric Catalysis[12] | Functionalized Diazoacetamide | Chiral Rhodium Catalyst (e.g., Rh₂((S)-MEPY)₄) | Moderate | Good to Excellent (e.g., 62% ee) | Direct access to enantioenriched products | Catalyst cost, optimization required |

| Enzymatic Resolution[14] | Racemic Ester of 2-FCCA | Esterase (e.g., from Geobacillus) | High (for separated enantiomers) | Excellent (>99% ee) | High enantiopurity, mild conditions | Requires racemic starting material, separation step |

Physicochemical Properties and Structural Insights

The unique combination of the cyclopropane ring and the fluorine atom imparts a distinct set of properties to 2-fluorocyclopropane carboxylic acids.

-

Conformational Rigidity: The strained three-membered ring severely restricts bond rotation. When incorporated into larger molecules, such as peptide analogues, this rigidity can enforce a specific conformation that enhances binding to a biological target.[12][17]

-

Electronic Effects: The C-F bond is highly polar, creating a localized dipole moment that can alter the molecule's electrostatic potential surface.[1][2] This can influence non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for drug-receptor binding.

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond is a common strategy to improve a drug's half-life. The trifluoromethyl cyclopropane group has been successfully used as a bioisostere of a tert-butyl group to block undesired oxidation.[18]

-

Lipophilicity and Permeability: Fluorination typically increases a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.[5] This is achieved without a significant increase in molecular size, a concept often referred to as a "lipophilic hydrogen."

Caption: Impact of the 2-fluorocyclopropyl group on drug properties.

Applications in Medicinal Chemistry

The synthetic accessibility and favorable properties of 2-fluorocyclopropane carboxylic acids have led to their incorporation into a wide range of biologically active molecules.

-

Quinolone Antibacterials: The 1-(2-fluorocyclopropyl) moiety has been a key component in the design of potent quinolone and pyridonecarboxylic acid antibacterial agents.[19] The specific stereochemistry of the fluorocyclopropyl group can significantly influence antibacterial activity and target enzyme inhibition.

-

Serotonin Receptor Agonists: These compounds serve as key intermediates in the synthesis of selective serotonin 2C (5-HT2C) receptor agonists, which are being investigated for the treatment of central nervous system disorders.[10] High selectivity over the 5-HT2B receptor is crucial to avoid potential cardiac side effects, a challenge that strategic fluorination helps to address.[10]

-

Oncology: Diastereomerically pure fluorocyclopropyl amides have been synthesized as analogues of Cabozantinib, a tyrosine kinase inhibitor used in cancer therapy.[20] This demonstrates the use of this scaffold in fine-tuning the properties of existing drug classes.

-

Antimicrobial Agents: The (1S,2R)-2-fluorocyclopropane-1-carboxylic acid isomer is used in the synthesis of antimicrobial agents, including those with activity against drug-resistant tuberculosis.

Detailed Experimental Protocol

The following protocol provides a representative example of a modern synthetic step for accessing a fluorocyclopropane derivative, based on published methodologies.[10]

Protocol: Synthesis of Ethyl 2-(5-fluoro-2-methoxyphenyl)-1-fluorocyclopropane-1-carboxylate via Catalytic Cyclopropanation

Materials:

-

1-Fluoro-2-methoxy-4-(1-fluorovinyl)benzene (1.0 eq)

-

Ethyl diazoacetate (1.5 eq)

-

Copper(II) acetylacetonate [Cu(acac)₂] (0.05 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-fluoro-2-methoxy-4-(1-fluorovinyl)benzene and Cu(acac)₂.

-

Dissolve the solids in anhydrous DCM under a nitrogen atmosphere.

-

Heat the solution to reflux (approx. 40 °C).

-

To a separate syringe, add ethyl diazoacetate. Using a syringe pump, add the ethyl diazoacetate to the refluxing solution over a period of 4 hours.

-

Causality Note: Slow addition is crucial to maintain a low concentration of the highly reactive diazo compound, minimizing side reactions such as dimerization and ensuring efficient capture by the catalyst to form the reactive carbene intermediate.

-

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product will be a mixture of trans- and cis-isomers. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers and remove impurities.

-

Self-Validation: The purity and isomeric ratio of the collected fractions should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The presence of characteristic cyclopropyl proton signals and distinct fluorine signals for each isomer will validate the successful synthesis.

-

Conclusion and Future Outlook

The history of 2-fluorocyclopropane carboxylic acids is a compelling story of scientific progress, transforming a synthetically challenging curiosity into a readily accessible and powerful tool for drug discovery. Initial hurdles of safety, scalability, and stereocontrol have been overcome through the development of sophisticated multi-step and catalytic methodologies, including powerful asymmetric and enzymatic strategies. The unique physicochemical properties conferred by this motif—enhancing metabolic stability, modulating lipophilicity, and providing conformational constraint—have solidified its importance in medicinal chemistry.

Looking ahead, the field will likely focus on developing even more efficient, cost-effective, and environmentally benign catalytic systems. The continued exploration of these building blocks in novel therapeutic areas and their application in creating next-generation pharmaceuticals will undoubtedly cement the legacy of 2-fluorocyclopropane carboxylic acids as a cornerstone of modern molecular design.

References

- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. researchgate.net [researchgate.net]

- 5. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. finechemicals.com.cn [finechemicals.com.cn]

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]